tert-Butyl N-(1-sulfanylbutan-2-yl)carbamate

Description

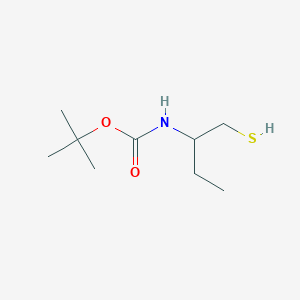

tert-Butyl N-(1-sulfanylbutan-2-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an amine, with a sulfanyl (thiol) moiety at the 1-position of a butan-2-yl chain. This structure confers unique reactivity and stability, making it valuable in organic synthesis, particularly in peptide and heterocycle chemistry. The Boc group enhances solubility in organic solvents and protects the amine during reactions, while the sulfanyl group enables nucleophilic participation, disulfide bond formation, or metal coordination.

Properties

Molecular Formula |

C9H19NO2S |

|---|---|

Molecular Weight |

205.32 g/mol |

IUPAC Name |

tert-butyl N-(1-sulfanylbutan-2-yl)carbamate |

InChI |

InChI=1S/C9H19NO2S/c1-5-7(6-13)10-8(11)12-9(2,3)4/h7,13H,5-6H2,1-4H3,(H,10,11) |

InChI Key |

ZDVCRTVXFGTEEW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CS)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-sulfanylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfanylbutan-2-yl derivative. One common method includes the use of tert-butanesulfinamide as a chiral auxiliary, which facilitates the stereoselective synthesis of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using tert-butyl carbamate and sulfanylbutan-2-yl derivatives under controlled conditions. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is common to ensure the stability of intermediates during the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-(1-sulfanylbutan-2-yl)carbamate can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the sulfanyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: N-substituted carbamates or thioethers.

Scientific Research Applications

Chemistry: tert-Butyl N-(1-sulfanylbutan-2-yl)carbamate is used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it valuable for peptide synthesis and other complex organic transformations .

Biology and Medicine: In medicinal chemistry, carbamate derivatives are explored for their potential as enzyme inhibitors and prodrugs. This compound may serve as a precursor for biologically active compounds .

Industry: The compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-sulfanylbutan-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyloxycarbonyl (Boc) group can be removed under acidic conditions, revealing the free amine for further reactions. This property is exploited in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl N-(1-sulfanylbutan-2-yl)carbamate with structurally related tert-butyl carbamates, focusing on substituent effects, reactivity, and applications.

Structural and Functional Group Analysis

Reactivity and Stability

- Thiol vs. Hydroxylamine : The sulfanyl group in the target compound is more nucleophilic than the hydroxylamine group in ’s derivative, enabling thiol-specific reactions like disulfide coupling.

- Thiol vs. Chlorosulfonyl : The chlorosulfonyl group () is electrophilic, contrasting with the nucleophilic thiol, making these compounds complementary in sulfonylation vs. thiol-ether synthesis.

- Aromatic vs.

Biological Activity

Tert-Butyl N-(1-sulfanylbutan-2-yl)carbamate is a compound of interest due to its potential biological activities. This article examines its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H19N2O2S

- Molecular Weight : 205.33 g/mol

- CAS Number : 163271-08-7

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers in cellular models.

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells against amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease.

- Inhibition of Amyloidogenesis : Research suggests that this compound can inhibit the aggregation of amyloid-beta peptides, thereby potentially reducing the formation of toxic fibrils.

- Reduction of Inflammatory Cytokines : The compound appears to modulate inflammatory responses by decreasing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to amyloid-beta.

In Vitro Studies

A study conducted on astrocyte cell lines treated with amyloid-beta demonstrated that this compound significantly reduced cell death and inflammation markers compared to untreated controls. The following table summarizes the key findings:

| Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|---|

| Control | 100 | 10 | 15 |

| Aβ Treatment | 40 | 80 | 70 |

| Aβ + this compound | 60 | 50 | 65 |

In Vivo Studies

In vivo studies using rodent models have shown that administering this compound can lead to improved cognitive function and reduced amyloid plaque deposition in the brain. However, the bioavailability of the compound in the central nervous system remains a challenge, affecting its overall efficacy.

Case Studies

- Alzheimer's Disease Model : In a controlled study involving transgenic mice expressing human amyloid precursor protein, treatment with this compound resulted in a significant decrease in plaque formation and an improvement in memory retention tests.

- Oxidative Stress Models : In models of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in lower levels of reactive oxygen species (ROS), indicating its potential as an antioxidant agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.